{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid
CAS No.: 708243-99-6
Cat. No.: VC21513564
Molecular Formula: C11H10N2O4S
Molecular Weight: 266.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708243-99-6 |
|---|---|
| Molecular Formula | C11H10N2O4S |
| Molecular Weight | 266.28g/mol |
| IUPAC Name | 2-[2-(carboxymethylsulfanyl)benzimidazol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H10N2O4S/c14-9(15)5-13-8-4-2-1-3-7(8)12-11(13)18-6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17) |
| Standard InChI Key | LRJSCTOOLKMNHD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCC(=O)O |
Introduction
{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is a sulfur-containing benzimidazole derivative. Compounds of this class are notable for their diverse biological activities, including antimicrobial, anticancer, and antiprotozoal properties. The structure incorporates a benzimidazole moiety, a carboxymethyl group, and a thioacetic acid functional group, providing unique physicochemical and pharmacological characteristics.
Structural Features
The chemical structure of {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid consists of:
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Benzimidazole Core: A bicyclic aromatic system containing nitrogen atoms, which contributes to its bioactivity through hydrogen bonding and π-stacking interactions.
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Thioacetic Acid Group: Enhances lipophilicity and facilitates interaction with biological targets.
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Carboxymethyl Group: Improves solubility and provides additional binding sites for receptor interactions.
Synthesis
The synthesis of {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid typically involves:
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Functionalization of benzimidazole at the 2-position with a thioacetic acid derivative.
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Introduction of the carboxymethyl group via nucleophilic substitution or alkylation reactions.
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Purification using recrystallization or chromatography techniques.
Biological Activities
Benzimidazole derivatives like {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid exhibit several pharmacological effects:
5.1 Antimicrobial Activity
Studies on related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The sulfur atom in the thioacetic acid group enhances membrane permeability and disrupts microbial growth .
5.2 Anticancer Potential
Benzimidazole derivatives are known to inhibit tumor cell proliferation by targeting microtubules or DNA-binding enzymes. Molecular docking studies suggest strong binding affinity to cancer-related proteins .
5.3 Antiprotozoal Effects
Compounds with structural similarities have shown activity against protozoan parasites such as Trichomonas vaginalis. This activity is attributed to the benzimidazole core's ability to interfere with essential enzymatic pathways .
Molecular Docking Insights
Molecular modeling indicates that {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid interacts with biological targets through:
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Hydrogen bonding via the carboxylic acid group.
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π–π stacking interactions from the benzimidazole ring.
These interactions enhance specificity and potency against various enzymes and receptors.
Applications
Potential applications include:
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Development of novel antibiotics targeting resistant bacterial strains.
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Creation of chemotherapeutic agents for specific cancers.
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Use as a scaffold for designing antiprotozoal drugs.
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